BenchChemオンラインストアへようこそ!

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide

Parkinson's disease Kinase selectivity LRRK2 G2019S

This compound is the only LRRK2 inhibitor in the 5-substituted-N-pyridazinylbenzamide class with experimentally validated CNS target engagement (pSer935 LRRK2 pharmacodynamic model). It achieves superior free brain exposure versus close analogs, critical for neurological research. Demonstrates near-absolute selectivity against 140+ kinases, serving as an ideal negative control for kinome profiling. Active against both wild-type and G2019S mutant LRRK2. The benchmark ethylsulfonyl analog for SAR studies.

Molecular Formula C20H18ClN3O4S
Molecular Weight 431.89
CAS No. 921587-22-6
Cat. No. B2845028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide
CAS921587-22-6
Molecular FormulaC20H18ClN3O4S
Molecular Weight431.89
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C20H18ClN3O4S/c1-3-29(26,27)19-11-9-17(23-24-19)13-4-7-15(8-5-13)22-20(25)16-12-14(21)6-10-18(16)28-2/h4-12H,3H2,1-2H3,(H,22,25)
InChIKeyHYBSQQDFFSVONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide (CAS 921587-22-6): A Brain-Penetrant LRRK2 Inhibitor for Parkinson's Disease Research


5-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide (CAS 921587-22-6) is a synthetic, small-molecule kinase inhibitor belonging to the 5-substituted-N-pyridazinylbenzamide class. It was developed as part of a drug discovery program targeting leucine-rich repeat kinase 2 (LRRK2), a genetically validated therapeutic target for Parkinson's disease [1]. This compound, designated as Compound 18 in the primary medicinal chemistry disclosure, was optimized to achieve high potency, exceptional kinase selectivity, and a favorable free fraction in both blood and brain, enabling robust in vivo target engagement in the central nervous system (CNS) [1]. It serves as a critical chemical probe for studying LRRK2-driven pathophysiology in preclinical models.

Why Generic LRRK2 Inhibitors Cannot Substitute for CAS 921587-22-6 in CNS Target Engagement Studies


Within the crowded field of LRRK2 inhibitors, minor structural modifications lead to drastic differences in free brain exposure and off-target liability, making pairwise substitution highly unreliable. For instance, the methanesulfonyl analog (CAS 921543-95-5) and other close derivatives within the same 5-substituted-N-pyridazinylbenzamide series exhibit markedly different unbound fractions in brain tissue and vastly different kinase selectivity profiles [1]. Specifically, the target compound (Compound 18) achieves a brain unbound fraction (fu,brain) that supports significant in vivo inhibition of the LRRK2 substrate Ser935 phosphorylation, whereas analogs with higher tissue binding or reduced blood-brain barrier permeability fail to engage CNS LRRK2 at tolerable doses [1]. Selection for neurological research therefore requires quantifiable evidence of CNS target engagement, not merely biochemical potency.

Quantitative Evidence for Selecting CAS 921587-22-6 (Compound 18) Over Its Closest Analogs


Kinase Selectivity: Clean Profile Against 140 Off-Target Kinases

Compound 18 (CAS 921587-22-6) demonstrates excellent selectivity against a broad panel of 140 kinases [1]. While the direct comparator compound 23 also shares a similar selectivity profile, the selection of compound 18 for extensive in vivo CNS experiments was driven by its superior free brain exposure, not merely its selectivity [1]. This is in stark contrast to earlier-generation LRRK2 inhibitors such as GSK2578215A, which exhibit broader kinome profiling liabilities and poorer CNS drug-like properties [2].

Parkinson's disease Kinase selectivity LRRK2 G2019S

Brain Unbound Fraction (fu,brain): Critical Differentiator for CNS Target Engagement

The primary differentiation of compound 18 (CAS 921587-22-6) from its class-level analogs is its high unbound fraction in both blood and brain [1]. This property directly translates into in vivo CNS efficacy, as demonstrated by the significant inhibition of LRRK2 Ser935 phosphorylation in rat brain following intravenous infusion [1]. In contrast, the methanesulfonyl analog (CAS 921543-95-5) and other close derivatives lacking the ethylsulfonyl group show lower free brain concentrations, limiting their utility as CNS probes [1].

CNS penetration Free drug hypothesis Pharmacokinetics

In Vivo CNS Target Engagement: Direct Evidence of LRRK2 Ser935 Dephosphorylation

Compound 18 (CAS 921587-22-6) is the only compound in its series with published in vivo CNS LRRK2 target engagement data, establishing its unique value for preclinical efficacy studies [1]. Following intravenous infusion in rats, it induced a significant reduction in the phosphorylation of LRRK2 at Ser935, a validated downstream pharmacodynamic biomarker for LRRK2 kinase inhibition [1]. This in vivo proof-of-concept is not available for the methanesulfonyl analog or other structurally similar N-pyridazinylbenzamides, which were either not tested or failed to show sufficient free brain levels to engage the target under identical dosing paradigms [1].

Pharmacodynamics LRRK2 biomarker Neurodegeneration

SAR Differentiation: Ethylsulfonyl vs. Methanesulfonyl at the Pyridazine 6-Position

A critical structural determinant for the superior free fraction of compound 18 is the ethylsulfonyl substituent at the 6-position of the pyridazine ring [1]. The direct comparator is the methanesulfonyl analog (CAS 921543-95-5), which differs by a single methylene group. This seemingly minor structural change results in a pronounced difference in physicochemical properties, particularly tissue binding and free brain concentration, which were key drivers for the selection of compound 18 for in vivo CNS studies [1]. The SAR exploration in the publication explicitly identifies the ethylsulfonyl group as optimal for balancing potency, selectivity, and unbound fraction [1].

Structure-activity relationship Sulfone optimization Property-based design

Validated Application Scenarios for CAS 921587-22-6 in Preclinical LRRK2 Research


In Vivo Target Engagement and CNS Pharmacodynamics in Rat Models

Compound 18 is the preferred chemical probe for experiments requiring robust, reproducible inhibition of LRRK2 kinase activity in the brain. Its established in vivo dosing regimen (5 mg/kg/h IV infusion) and validated PD biomarker (pSer935 LRRK2) enable researchers to directly replicate the published CNS target engagement study [1]. This application is uniquely supported by data for compound 18 within its chemical series, making it the only analog for which a CNS pharmacodynamic model has been experimentally validated [1].

Kinome Profiling Reference Standard for Selective LRRK2 Inhibition

With demonstrated selectivity against 140 kinases, compound 18 serves as a negative control for off-target kinase activity in parallel kinome profiling experiments. Researchers investigating LRRK2-dependent phosphorylation events can use this compound to confirm that observed biological effects are mediated through LRRK2 inhibition rather than through cross-reactive kinase targets [1]. This application leverages its near-absolute kinome selectivity published in the primary medicinal chemistry disclosure [1].

Structure-Activity Relationship Benchmark for Sulfone Optimization

The ethylsulfonyl substituent at the pyridazine 6-position represents the SAR-optimized sulfone for balancing free fraction and potency within the N-pyridazinylbenzamide class [1]. Researchers conducting iterative medicinal chemistry on LRRK2 inhibitors can use compound 18 as a benchmark comparator when synthesizing and profiling new sulfone analogs, ensuring that improvements over the ethylsulfonyl group are quantitatively measured against this established reference compound [1].

In Vitro LRRK2 Wild-Type and G2019S Mutant Biochemical Assays

Compound 18 potently inhibits both wild-type and G2019S mutant LRRK2 in biochemical assays [1]. The G2019S mutation is the most common genetic cause of familial Parkinson's disease, and compound 18's activity against this variant makes it a valuable tool for genotype-specific LRRK2 inhibition studies. Researchers can use this compound as a positive control in LRRK2 G2019S activity assays and in cell-based models expressing the mutant kinase [1].

Quote Request

Request a Quote for 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.